REACTION_CXSMILES
|
C(N(CC)CC)C.[N+:8]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[CH3:18])[NH2:14])([O-:10])=[O:9].[C:19]([C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1)#[N:20]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:18][C:17]1[CH:16]=[CH:15][C:13]([NH:14][C:25](=[O:26])[C:24]2[CH:28]=[CH:29][C:21]([C:19]#[N:20])=[CH:22][CH:23]=2)=[CH:12][C:11]=1[N+:8]([O-:10])=[O:9]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between methylene chloride and 0.5M hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated under isohexane
|
Type
|
CUSTOM
|
Details
|
the resulting solid was isolated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 55° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)C#N)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 1237.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |